N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a hydrazinyl group, a piperidinylsulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with a suitable acylating agent.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzamide core using piperidine sulfonyl chloride under basic conditions.
Attachment of the Hydrazinyl Group: The final step involves the reaction of the intermediate with hydrazine hydrate to introduce the hydrazinyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potentially as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide would depend on its specific target. Generally, it could act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The hydrazinyl group might form covalent bonds with nucleophilic residues in the target protein, while the piperidinylsulfonyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydrazinyl-2-oxoethyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-hydrazinyl-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-hydrazinyl-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidinylsulfonyl group, which can confer distinct binding properties and biological activity compared to its analogs with different sulfonyl groups.
Properties
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c15-17-13(19)10-16-14(20)11-4-6-12(7-5-11)23(21,22)18-8-2-1-3-9-18/h4-7H,1-3,8-10,15H2,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKYHZOCTWVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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